3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used in research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methyl-1-benzothiophene: A closely related compound with similar chemical properties but lacking the carbohydrazide group.
4-Methyl-1-benzothiophene-2-carbohydrazide: Similar structure but without the chloro substituent.
3-Chloro-1-benzothiophene-2-carbohydrazide: Similar structure but without the methyl group.
Uniqueness
3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide is unique due to the presence of both chloro and methyl substituents on the benzothiophene ring, as well as the carbohydrazide functional group. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-5-3-2-4-6-7(5)8(11)9(15-6)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGXTSRTLFBEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178996 |
Source
|
Record name | 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-51-5 |
Source
|
Record name | 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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